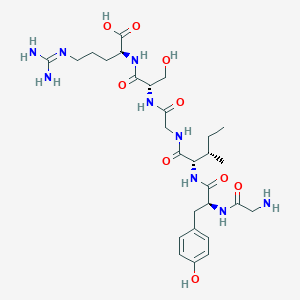

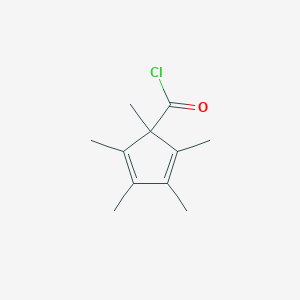

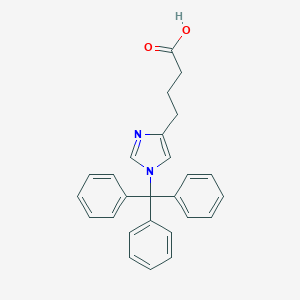

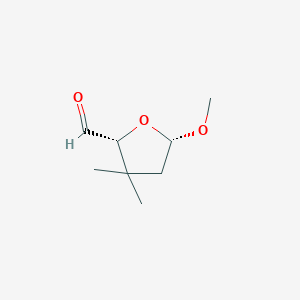

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

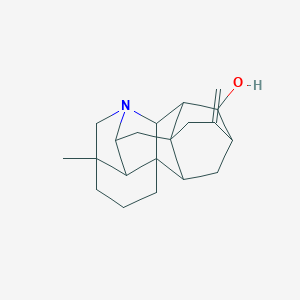

Verubecestat is a small-molecule inhibitor of beta-secretase 1 (BACE1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Developed by Merck & Co., Verubecestat was investigated as a potential treatment for Alzheimer’s disease, aiming to reduce the formation of amyloid plaques in the brain .

Preparation Methods

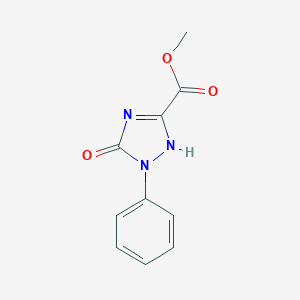

The synthesis of Verubecestat involves multiple steps, with the first-generation route relying on an amide coupling with a functionalized aniline. This method introduced synthetic inefficiencies, leading to the development of a second-generation route. The improved method utilizes a copper-catalyzed carbon-nitrogen coupling, allowing for more direct access to the target compound. Key steps in the synthesis include a diastereoselective Mannich-type addition into an Ellman sulfinyl ketimine and a late-stage guanidinylation .

Chemical Reactions Analysis

Verubecestat undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Scientific Research Applications

Verubecestat has been primarily investigated for its potential in treating Alzheimer’s disease. It functions by inhibiting BACE1, thereby reducing the production of amyloid-beta peptides and potentially slowing the progression of Alzheimer’s disease. Despite initial promise, clinical trials revealed that Verubecestat did not significantly reduce cognitive or functional decline in patients with mild-to-moderate Alzheimer’s disease . Research continues to explore its applications and efficacy in other contexts.

Mechanism of Action

Verubecestat exerts its effects by inhibiting BACE1, an enzyme responsible for cleaving the amyloid precursor protein (APP) to produce amyloid-beta peptides. By blocking BACE1 activity, Verubecestat reduces the formation of amyloid-beta peptides, which are believed to aggregate and form plaques in the brains of Alzheimer’s patients. This inhibition is thought to modify disease progression by decreasing amyloid plaque formation .

Comparison with Similar Compounds

Verubecestat is part of a class of compounds known as BACE1 inhibitors. Similar compounds include:

Lanabecestat: Another BACE1 inhibitor investigated for Alzheimer’s disease.

Atabecestat: A BACE1 inhibitor with a similar mechanism of action.

Elenbecestat: Also targets BACE1 and has been studied for Alzheimer’s treatment.

Verubecestat is unique in its specific molecular structure and the particular synthetic route used for its production. like other BACE1 inhibitors, it faced challenges in clinical trials, highlighting the complexity of targeting amyloid-beta pathways in Alzheimer’s disease .

Properties

IUPAC Name |

4-(1-tritylimidazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c29-25(30)18-10-17-24-19-28(20-27-24)26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSMTAHISORELK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464596 |

Source

|

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-84-6 |

Source

|

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)

![[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate](/img/structure/B25608.png)

![3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B25611.png)